molecular formula C11H16BrN B12083203 [(3-Bromo-4-methylphenyl)methyl](ethyl)methylamine

[(3-Bromo-4-methylphenyl)methyl](ethyl)methylamine

Cat. No.: B12083203
M. Wt: 242.16 g/mol
InChI Key: DJOIIULYCLEXFS-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methylmethylamine is an organic compound characterized by the presence of a bromine atom, a methyl group attached to a phenyl ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-bromo-4-methylbenzyl chloride and ethylmethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-bromo-4-methylbenzyl chloride is reacted with ethylmethylamine in the presence of the base, leading to the formation of (3-Bromo-4-methylphenyl)methylmethylamine.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group into a secondary or tertiary amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: (3-Hydroxy-4-methylphenyl)methylmethylamine.

    Oxidation: (3-Bromo-4-formylphenyl)methylmethylamine.

    Reduction: (3-Methylphenyl)methylmethylamine.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

Medicine

    Drug Development: Potential precursor for pharmaceuticals targeting neurological disorders.

Industry

    Material Science: Utilized in the development of novel polymers and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its amine group, which can form hydrogen bonds and interact with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-methylphenyl)methylmethylamine
  • (3-Fluoro-4-methylphenyl)methylmethylamine
  • (3-Iodo-4-methylphenyl)methylmethylamine

Uniqueness

(3-Bromo-4-methylphenyl)methylmethylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and material science.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]-N-methylethanamine

InChI

InChI=1S/C11H16BrN/c1-4-13(3)8-10-6-5-9(2)11(12)7-10/h5-7H,4,8H2,1-3H3

InChI Key

DJOIIULYCLEXFS-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC(=C(C=C1)C)Br

Origin of Product

United States

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